N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide
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Overview
Description
N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide is a complex organic compound that features a unique structure combining oxazole, pyridine, thiophene, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole and pyridine intermediates, followed by their coupling with thiophene and piperidine derivatives. Common reagents used in these reactions include strong bases, coupling agents like EDC or DCC, and solvents such as DMF or DMSO. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which offer better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the thiophene and piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide
- N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1-(furan-2-carbonyl)piperidine-2-carboxamide
- N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1-(benzofuran-2-carbonyl)piperidine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-11-13-9-12(10-19-17(13)25-21-11)20-16(23)14-5-2-3-7-22(14)18(24)15-6-4-8-26-15/h4,6,8-10,14H,2-3,5,7H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPMYANUUFMYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)NC(=O)C3CCCCN3C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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